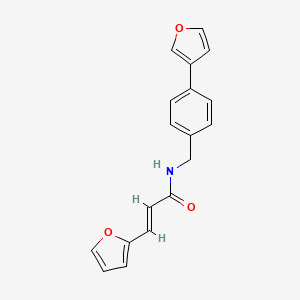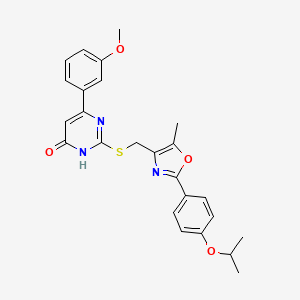![molecular formula C7H4I2N2 B2384337 1,3-Diiodoimidazo[1,5-a]pyridine CAS No. 2046954-44-1](/img/structure/B2384337.png)
1,3-Diiodoimidazo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diiodoimidazo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C7H4I2N2. It is characterized by the presence of two iodine atoms at the 1 and 3 positions of the imidazo[1,5-a]pyridine ring system.
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands , which are used in Suzuki–Miyaura cross-coupling reactions . These reactions are a common theme in modern organic synthesis .
Mode of Action
The 1,3-Diiodoimidazo[1,5-a]pyridine interacts with its targets through a series of chemical reactions. The first synthetic pathway underwent the coupling of 2-aminomethylpyridine with substituted benzoyl chlorides, followed by cyclization, iodination, and palladium-catalyzed cross-coupling phosphination reactions sequence to give phosphorus ligands .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the Suzuki–Miyaura cross-coupling reactions . These reactions involve the oxidative addition and reductive-elimination steps of the catalytic cycle of transition metal-catalyzed cross-coupling reactions .
Result of Action
It is known that the compound plays a crucial role in the synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands , which are used in Suzuki–Miyaura cross-coupling reactions .
Action Environment
It is known that the choice of ligand facilitated the oxidative addition and reductive-elimination steps of the catalytic cycle of transition metal-catalyzed cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diiodoimidazo[1,5-a]pyridine typically involves the iodination of imidazo[1,5-a]pyridine derivatives. One common method includes the cyclization of 2-aminomethylpyridine with aryl aldehydes, followed by iodination using reagents such as iodine (I2) or N-iodosuccinimide (NIS) in solvents like acetonitrile or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,3-Diiodoimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Cross-Coupling: Palladium catalysts (Pd(PPh3)4), bases (K2CO3), and solvents like dimethylformamide (DMF) or toluene.
Major Products
Substitution Products: Depending on the nucleophile, products can include azido, thiol, or other substituted imidazo[1,5-a]pyridines.
Coupling Products: Biaryl or heteroaryl derivatives are commonly formed through cross-coupling reactions.
Scientific Research Applications
1,3-Diiodoimidazo[1,5-a]pyridine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing bioactive molecules with potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Material Science: Its derivatives are used in the development of luminescent materials for optoelectronic devices and sensors.
Chemical Biology: It is employed in the design of molecular probes for imaging and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diiodoimidazo[1,2-a]pyridine
- 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine
- 3-Aryl-2-phosphinoimidazo[1,2-a]pyridine
Uniqueness
1,3-Diiodoimidazo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. The presence of iodine atoms enhances its utility in cross-coupling reactions and as a precursor for further functionalization .
Properties
IUPAC Name |
1,3-diiodoimidazo[1,5-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2N2/c8-6-5-3-1-2-4-11(5)7(9)10-6/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJYWXFLAITORZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
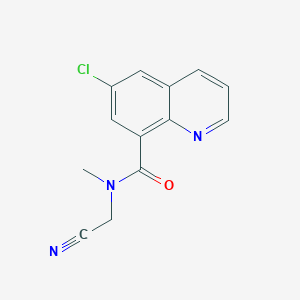
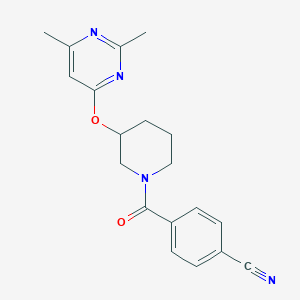
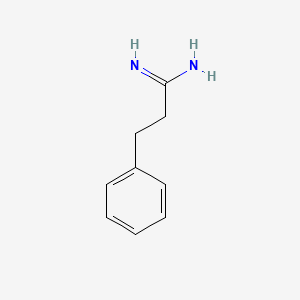

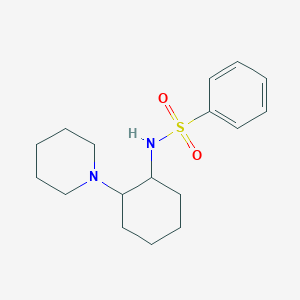

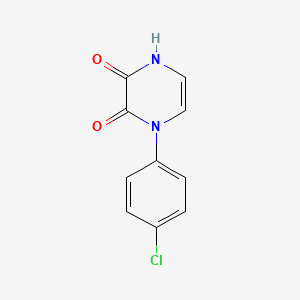
![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2384265.png)
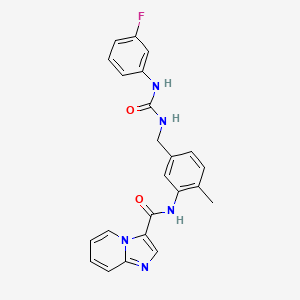
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2384268.png)
![methyl 4-(3,4-dimethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate](/img/structure/B2384269.png)
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoate](/img/structure/B2384270.png)
